2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)23/h3-10H,2,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJXGBJCTPGNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the S-alkylation reaction of a triazole-thiol precursor. For instance, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be alkylated to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
-
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial activity. For instance, derivatives similar to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Antifungal Properties : The triazole moiety is also known for its antifungal activity. Research indicates that similar triazole derivatives exhibit efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
-
Anticancer Potential
- Recent studies have suggested that triazole derivatives can modulate various signaling pathways involved in cancer progression. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of triazole compounds. Variations in substituents on the triazole ring significantly influence their pharmacological profiles:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Pyridine ring | Contributes to interaction with biological targets |
| Sulfanyl linkage | May enhance antibacterial and antifungal properties |
Research has shown that specific modifications can lead to improved potency and selectivity against target pathogens or cancer cells .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial effects of various triazole derivatives, a compound structurally similar to this compound was found to exhibit MIC values as low as 0.5 μM against S. aureus, indicating strong antibacterial potential comparable to conventional treatments .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives revealed that compounds with a similar framework induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced cell death in tumor cells .
Mechanism of Action
The mechanism of action for 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and pyridinyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-linked functional groups. Below is a detailed comparison of its structural and functional attributes with analogous compounds, supported by data from diverse sources.
Structural Variations and Functional Group Impact
Table 1: Comparative Analysis of Structural Features
Key Observations:
The Orco agonist activity of VUAA-1 () highlights the importance of the acetamide group and ethyl substituents in receptor binding.
Substituent Effects: Ethoxy vs. Pyridinyl Position: Pyridin-3-yl (target compound, ) vs. pyridin-4-yl () alters electronic distribution, affecting binding affinity in biological systems. Heteroaromatic Groups: The furan-2-ylmethyl substituent in introduces a heterocyclic ring, which may enhance π-stacking interactions in protein binding pockets.
Molecular Weight and Solubility :
- Smaller derivatives like (MW 266.3) exhibit higher aqueous solubility, whereas bulkier analogs (e.g., , MW 422.5) are more lipophilic.
Stability and Degradation
The forced degradation study of 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid () revealed that acidic conditions promote hydrolysis, forming the acetic acid derivative. This suggests that similar 1,2,4-triazole derivatives with sulfanyl acetic acid groups may exhibit instability under harsh conditions, necessitating careful formulation.
Biological Activity
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 557064-00-3) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antiviral, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 356.40 g/mol. It features a triazole ring, which is known for its diverse biological activities.
Antiviral Activity
Research indicates that triazole derivatives exhibit promising antiviral properties. In particular, compounds similar to this compound have been tested against various viruses. For instance:
- Hepatitis C Virus (HCV) : Some triazole derivatives have shown activity against HCV, with IC50 values indicating their potency in inhibiting viral replication .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related triazole-thione compounds have demonstrated significant activity against different cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 27.3 |
These results indicate that modifications in the triazole structure can enhance anticancer efficacy .
Enzyme Inhibition
Triazole derivatives have been evaluated for their ability to inhibit key metabolic enzymes:
- Acetylcholinesterase (AChE) : Some studies suggest that these compounds can inhibit AChE, which is relevant for treating neurological disorders .
Case Studies and Research Findings
- Antiviral Screening : A study evaluating various heterocyclic compounds found that certain triazoles exhibited high inhibitory effects on viruses such as HSV and CV-B4, with low cytotoxicity . These findings may be extrapolated to suggest similar potential for this compound.
- Anticancer Activity : In a drug library screening study, various triazole derivatives were tested on multicellular spheroids to assess their anticancer effects. The results indicated that specific modifications in the triazole structure could significantly enhance anticancer activity .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be standardized?
The compound is synthesized via S-alkylation of a triazole-thiol intermediate (e.g., 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol) with chloroacetic acid derivatives in alkaline methanol. Key parameters include:
- Solvent choice : Methanol ensures solubility of intermediates and reagents .
- Alkaline pH : NaOH (1:1 molar ratio to thiol) deprotonates the thiol group, facilitating nucleophilic substitution .
- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation) . Post-synthesis, purification via recrystallization or column chromatography is critical.
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C-NMR : Confirms substitution patterns on the triazole ring (e.g., pyridin-3-yl vs. ethoxyphenyl groups) and the sulfanylacetic acid moiety. For example, the pyridine protons resonate at δ 8.5–9.0 ppm, while ethoxyphenyl protons appear as a quartet near δ 4.0 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C18H17N5O3S: calculated 392.1124, observed 392.1128) .
Q. What safety protocols are required for handling this compound in the lab?
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation of the sulfanyl group .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Avoid water contact, as hydrolysis may release toxic byproducts (e.g., H2S) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like S-alkylation, aiding in solvent/ catalyst selection .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzyme active sites), guiding substituent modifications (e.g., ethoxyphenyl → fluorophenyl for improved binding) .
Q. How do structural modifications (e.g., ethoxyphenyl vs. chlorophenyl) affect physicochemical and pharmacological properties?
- Lipophilicity : The 4-ethoxyphenyl group increases logP compared to chlorophenyl analogs, enhancing membrane permeability but reducing aqueous solubility (Table 1) .
- Metabolic stability : Ethoxy groups are prone to CYP450-mediated demethylation; replacing with a trifluoromethoxy group slows metabolism .
Table 1 : Comparative Properties of Triazole Derivatives
| Substituent | logP | Solubility (mg/mL) | IC50 (μM)* |
|---|---|---|---|
| 4-Ethoxyphenyl | 2.8 | 0.12 | 1.4 |
| 4-Chlorophenyl | 3.1 | 0.08 | 2.7 |
| 4-Trifluoromethyl | 3.5 | 0.05 | 0.9 |
| *IC50 values against a model kinase target . |
Q. How can researchers resolve contradictions in reported biological activity data?
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
- SAR analysis : Compare substituent effects across studies to identify trends (e.g., electron-withdrawing groups improve potency against oxidoreductases) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
